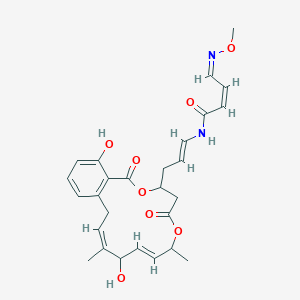

Lobatamide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

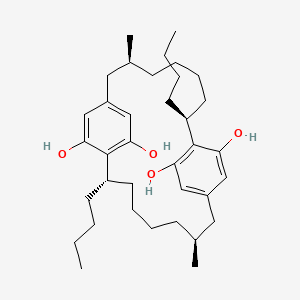

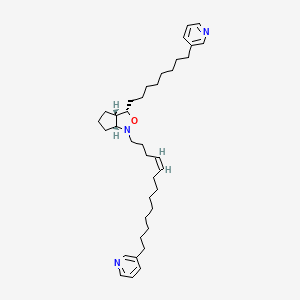

Lobatamide A est un produit naturel isolé de la tunique marine Aplidium lobatumThis compound est remarquable pour ses propriétés cytotoxiques, ce qui en fait un sujet d’intérêt dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de Lobatamide A implique plusieurs étapes clés :

Hydroboration d’un allène 1,1-disubstitué : Cette étape construit la partie aryl allylique, y compris une Z-oléfine trisubstituée.

Couplage de Migita-Kosugi-Stille : Cette réaction est utilisée pour former la partie aryl allylique.

Macrolactonisation de Zhao : Cette étape implique la formation du cycle lactone macrocyclique en milieu acide.

Hydrozirconation-iodation de l’alcyne terminal : Cette étape est suivie d’un couplage catalysé au cuivre avec des amides primaires pour installer les chaînes latérales énamides

Méthodes de production industrielle : La plupart des recherches se concentrent sur la synthèse à l’échelle du laboratoire à des fins de recherche .

Types de réactions :

Oxydation : this compound peut subir des réactions d’oxydation, en particulier au niveau des chaînes latérales énamides.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle lactone macrocyclique.

Substitution : Les réactions de substitution, telles que le couplage de Migita-Kosugi-Stille, sont cruciales dans la synthèse de this compound.

Réactifs et conditions courantes :

Réactifs d’hydroboration : Utilisés dans les étapes initiales pour former la partie aryl allylique.

Réactifs de couplage catalysés au cuivre : Utilisés pour l’installation des chaînes latérales énamides.

Milieu acide : Nécessaire pour la macrolactonisation de Zhao

Principaux produits : Le principal produit de ces réactions est this compound lui-même, avec son cycle lactone macrocyclique unique et ses chaînes latérales énamides .

4. Applications de la recherche scientifique

This compound a plusieurs applications significatives dans la recherche scientifique :

Chimie : Il sert de composé modèle pour étudier la synthèse de produits naturels complexes.

Biologie : Ses propriétés cytotoxiques en font un outil précieux pour l’étude de la biologie cellulaire et des mécanismes du cancer.

Médecine : This compound est étudié pour son potentiel en tant qu’agent antitumoral en raison de sa capacité à inhiber l’ATPase vacuolaire de type protonique mammifère (V-ATPase), une enzyme cruciale dans le métabolisme des cellules cancéreuses

Applications De Recherche Scientifique

Lobatamide A has several significant applications in scientific research:

Chemistry: It serves as a model compound for studying complex natural product synthesis.

Biology: Its cytotoxic properties make it a valuable tool for studying cell biology and cancer mechanisms.

Medicine: This compound is being investigated for its potential as an antitumor agent due to its ability to inhibit mammalian vacuolar-type proton ATPase (V-ATPase), a crucial enzyme in cancer cell metabolism

Mécanisme D'action

Lobatamide A exerce ses effets en inhibant l’ATPase vacuolaire de type protonique mammifère (V-ATPase). Cette enzyme est une pompe à protons entraînée par l’ATP qui joue un rôle crucial dans la régulation du pH intracellulaire. En inhibant la V-ATPase, this compound perturbe l’équilibre du pH dans les cellules cancéreuses, ce qui entraîne leur mort .

Comparaison Avec Des Composés Similaires

Lobatamide A fait partie d’une famille de produits naturels énamides salicylés, qui comprend :

- Salicylihalamide A

- Apicularen A

Ces composés partagent une structure similaire, comprenant une macrobenzlactone centrale et une chaîne latérale énamide. This compound est unique en raison de sa structure spécifique de cycle lactone macrocyclique et de ses propriétés cytotoxiques puissantes .

Références

Propriétés

Formule moléculaire |

C27H32N2O8 |

|---|---|

Poids moléculaire |

512.6 g/mol |

Nom IUPAC |

(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6-,14-12+,15-5+,18-11-,29-16- |

Clé InChI |

JYHIHHYYXXKTTJ-JSFHDESQSA-N |

SMILES isomérique |

CC1/C=C/C(/C(=C\CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C\C=N/OC)/C)O |

SMILES canonique |

CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O |

Synonymes |

lobatamide A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)

![ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B1249412.png)

![1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline](/img/structure/B1249415.png)